![molecular formula C21H15NO4 B5181931 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone](/img/structure/B5181931.png)
1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone, also known as AQ4N, is a synthetic compound that has been studied for its potential use in cancer treatment. AQ4N is a prodrug, meaning that it is inactive until it is metabolized by the body. Once metabolized, it releases a cytotoxic agent that can kill cancer cells.
Mecanismo De Acción
1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone works by targeting hypoxic (low oxygen) tumor cells, which are often resistant to traditional cancer treatments. Once inside the tumor cell, 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone is metabolized into a cytotoxic agent that can kill the cell. In addition, 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone has been shown to inhibit the growth of new blood vessels in tumors, which can help to prevent the tumor from spreading.
Biochemical and Physiological Effects:
1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone has been shown to have a number of biochemical and physiological effects. It can cause DNA damage in cancer cells, which can lead to cell death. In addition, 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone has been shown to increase the production of reactive oxygen species (ROS), which can also damage cancer cells. Finally, 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone has been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone has been shown to be effective against a variety of cancer cell lines, making it a versatile tool for cancer research. However, 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone is a prodrug, which means that it is inactive until it is metabolized by the body. This can make it difficult to study in vitro, as the metabolic pathways may not be accurately replicated outside of the body.
Direcciones Futuras
There are a number of future directions for research on 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone. One area of interest is the development of new prodrugs that can be metabolized more efficiently than 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone. In addition, researchers are exploring the use of 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in using 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone as a tool for imaging hypoxic tumors, which can help to guide treatment decisions.
Métodos De Síntesis
1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone can be synthesized through a multi-step process that involves the reaction of 1,4-dihydroxyanthraquinone with 4-nitrotoluene, followed by reduction and acylation. The final product is obtained through a deprotection reaction.
Aplicaciones Científicas De Investigación
1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
1,4-dihydroxy-2-(4-methylanilino)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-11-6-8-12(9-7-11)22-15-10-16(23)17-18(21(15)26)20(25)14-5-3-2-4-13(14)19(17)24/h2-10,22-23,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKVVQBBFVQTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydroxy-2-[(4-methylphenyl)amino]anthracene-9,10-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


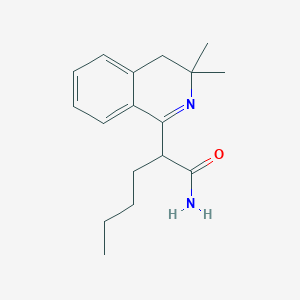
![4-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5181866.png)
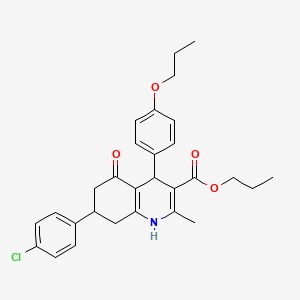
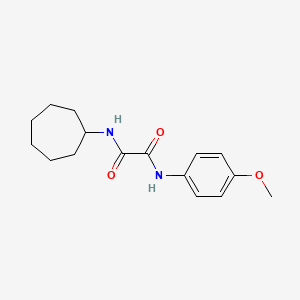
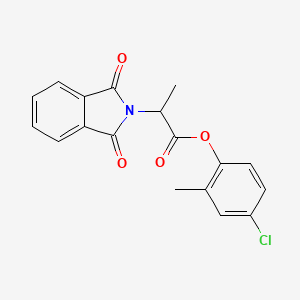
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-propyl-3-isoxazolecarboxamide](/img/structure/B5181886.png)
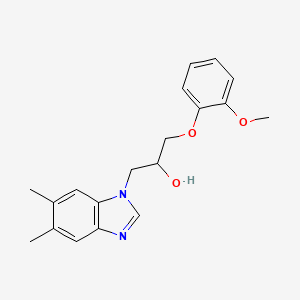
![2-chloro-N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5181893.png)
![4-[3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5181914.png)
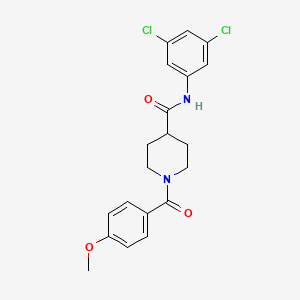
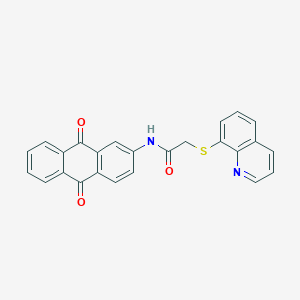
![2-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5181947.png)
![2-chloro-N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B5181955.png)